

An In-depth Technical Guide to the Molecular Structure and Characterization of Acenocoumarol

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Compound of Interest

Compound Name: *Acenocoumarol*

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Introduction

Acenocoumarol is a potent oral anticoagulant medication belonging to the 4-hydroxycoumarin class of vitamin K antagonists.^[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.^[1] Structurally similar to warfarin, **acenocoumarol** exerts its therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase, thereby interfering with the synthesis of vitamin K-dependent clotting factors.^[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of **acenocoumarol**.

Molecular Structure and Physicochemical Properties

Acenocoumarol, with the IUPAC name 4-hydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one, is a derivative of coumarin.^[1] Its structure features a central 4-hydroxycoumarin core substituted at the 3-position with a side chain containing a p-nitrophenyl group and a keto-group.^[1] This substitution creates a chiral center, and **acenocoumarol** is administered as a racemic mixture of its (R)- and (S)-enantiomers.^[3]

Key Structural and Physicochemical Data

The fundamental molecular and physical properties of **acenocoumarol** are summarized in the table below.

Property	Value
Chemical Formula	<chem>C19H15NO6</chem>
Molecular Weight	353.33 g/mol
Appearance	White to tan crystalline solid
Melting Point	196-199 °C
Solubility	Practically insoluble in water; soluble in DMSO, heptane, and xylene (≥ 17 mg/mL); sparingly soluble in ethanol and aqueous buffers. ^[4]
pKa	4.7 (Uncertain)

Spectroscopic and Chromatographic Characterization

The definitive identification and characterization of acenocoumaral rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum is not readily available in public literature, the expected ^1H and ^{13}C NMR signals can be predicted based on the molecular structure.

- ^1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the coumarin and nitrophenyl rings, typically in the range of 7.0-8.5 ppm. The protons on the aliphatic side chain would appear at higher field strengths, with the methyl protons of the acetyl group appearing as a singlet around 2.0-2.5 ppm. The methine and methylene protons on the side chain would exhibit more complex splitting patterns.

- ^{13}C NMR: The spectrum would display signals for the carbonyl carbons of the lactone and ketone groups in the downfield region (160-200 ppm). The aromatic carbons would resonate between 110-160 ppm, and the aliphatic carbons would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the **acenocoumarol** molecule. The characteristic absorption bands are detailed in the table below.

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
3200–3550 (broad)	O-H	Stretching
3000-3100	Aromatic C-H	Stretching
~1715 (sharp)	C=O (ketone)	Stretching
~1650 (strong)	C=O (lactone)	Stretching
1550-1700	C=C	Stretching
1500-1600 & 1300-1370	N-O (nitro group)	Asymmetric & Symmetric Stretching
1029-1200	C-N	Stretching
Below 1500	Fingerprint Region	Complex vibrations

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elucidating the fragmentation pattern of **acenocoumarol**.

- Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) is expected at an m/z of 353.[1]
- Fragmentation Pattern: Common fragmentation pathways involve the cleavage of the side chain. Key fragment ions observed in GC-MS and LC-MS/MS analyses include those at m/z

310 and 121, among others.^[1] High-resolution mass spectrometry can be used to confirm the elemental composition of the parent molecule and its fragments.^[5]

Experimental Protocols

Synthesis of Acenocoumarol via Michael Addition

A common method for the synthesis of **acenocoumarol** is the Michael addition of 4-hydroxycoumarin to 4-nitrobenzalacetone.^[6]

Methodology:

- Reactant Mixture: Equimolar amounts of 4-hydroxycoumarin and 4-nitrobenzalacetone are mixed.^[6]
- Heating: The mixture is heated in an oil bath at a temperature of 135-140°C for 12-14 hours.^[6]
- Isolation: After cooling, the resulting melt is dissolved in acetone. The crude product precipitates and is collected by filtration.^[6]
- Purification: The product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid, to yield crystalline **acenocoumarol**.^[4]

Characterization by HPLC-MS/MS

A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the separation and quantification of the R- and S-enantiomers of **acenocoumarol** in biological matrices.^[7]

Methodology:

- Sample Preparation: Plasma samples containing **acenocoumarol** are spiked with an internal standard (e.g., **acenocoumarol**-D5). The samples are acidified and subjected to solid-phase extraction (SPE) for purification and concentration.^[7]
- Chromatographic Separation: The extracted enantiomers are separated on a chiral HPLC column (e.g., Chiralpak® IB) with an appropriate mobile phase.^[8]

- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in the negative ion mode. The precursor ion for **acenocoumarol** is m/z 352.1, and a characteristic product ion is m/z 265.0.[\[7\]](#)
- Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of the internal standard using a calibration curve.[\[7\]](#)

Visualizations

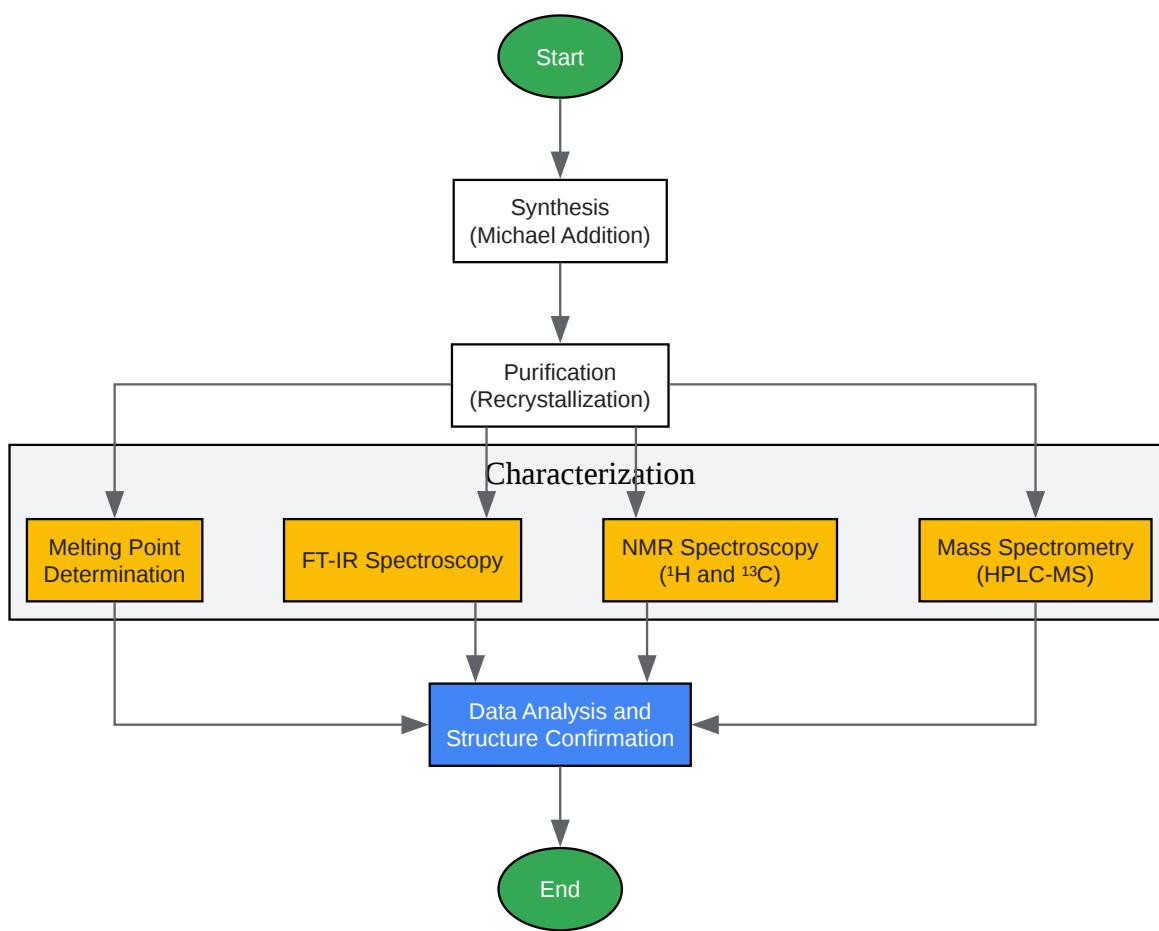
Signaling Pathway of Acenocoumarol

The following diagram illustrates the mechanism of action of **acenocoumarol** as a vitamin K antagonist in the coagulation cascade.

Caption: Mechanism of action of **acenocoumarol** in the vitamin K cycle.

Experimental Workflow for Acenocoumarol Characterization

The diagram below outlines a typical experimental workflow for the synthesis and characterization of **acenocoumarol**.



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Caption: Experimental workflow for **acenocoumarol** synthesis and characterization.

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